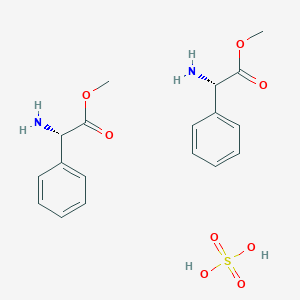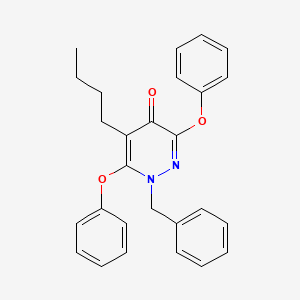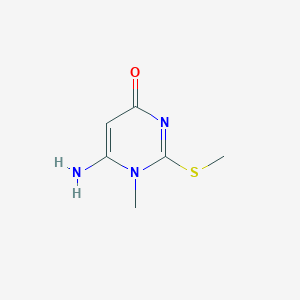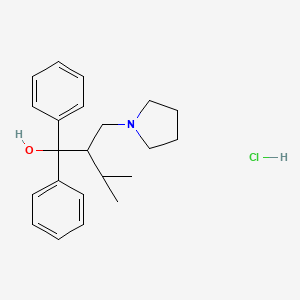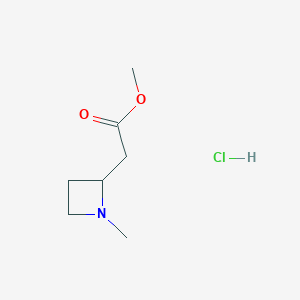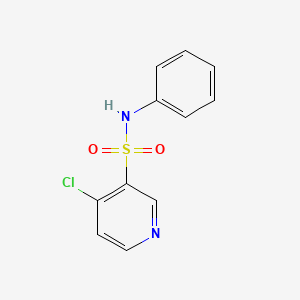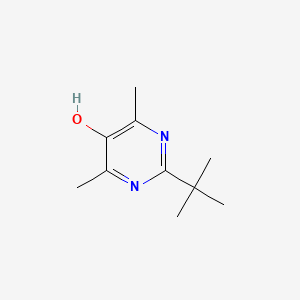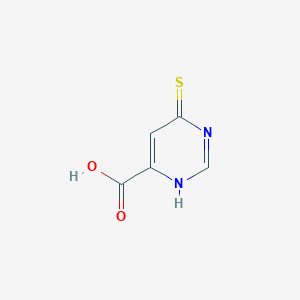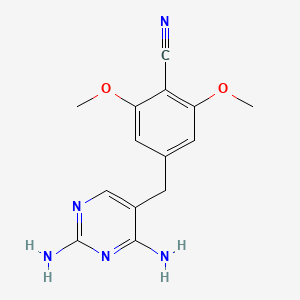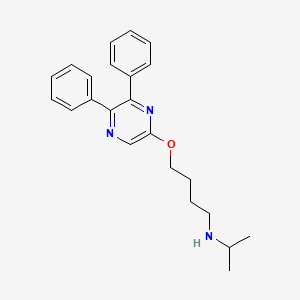
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an isopropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-diphenylpyrazine with an appropriate alkylating agent to introduce the butan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium t-butoxide, and a solvent like n-methyl pyrrolidone, with the reaction being carried out at low temperatures (0-5°C) to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Applications De Recherche Scientifique
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a prostacyclin receptor agonist. This makes it a candidate for the treatment of vascular disorders such as pulmonary arterial hypertension.
Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity for specific receptors.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine involves its role as a prostacyclin receptor agonist . Upon administration, the compound is metabolized to its active form, which selectively binds to the prostacyclin receptor (IP receptor). This binding leads to vasodilation and other therapeutic effects, making it useful in the treatment of vascular diseases. The compound’s selectivity for the IP receptor over other prostanoid receptors is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304): This compound is a prodrug of the active form {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) and shares a similar structure and mechanism of action.
Uniqueness
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is unique due to its specific substitution pattern on the pyrazine ring and its isopropylamine side chain. This structural uniqueness contributes to its selective binding to the IP receptor and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H27N3O |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-(5,6-diphenylpyrazin-2-yl)oxy-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C23H27N3O/c1-18(2)24-15-9-10-16-27-21-17-25-22(19-11-5-3-6-12-19)23(26-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,24H,9-10,15-16H2,1-2H3 |
Clé InChI |
BUEOMSJLYTXRFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
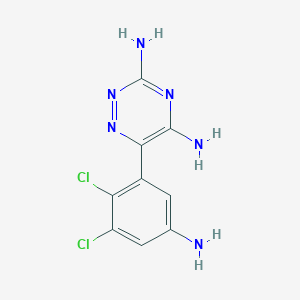
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
